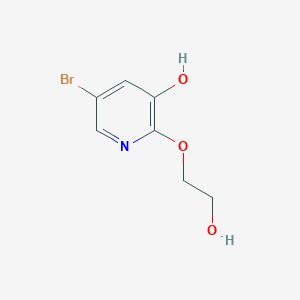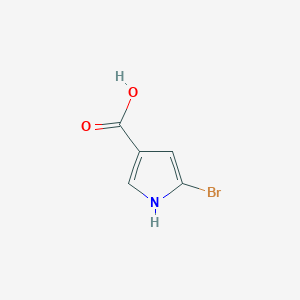
10-Aminodecylphosphonic acid
Overview
Description
10-Aminodecylphosphonic acid is a heterocyclic organic compound . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C10H24NO3P . Its average mass is 237.276 Da and its monoisotopic mass is 237.149384 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 400.0±34.0 °C at 760 mmHg, and a flash point of 195.7±25.7 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 10 freely rotating bonds .Scientific Research Applications
Chemical Reactivity and Peptide Incorporation
10-Aminodecylphosphonic acid, as a member of the aminophosphonic acids family, demonstrates notable chemical reactivity. Studies have shown that aminophosphonic acids can be incorporated into peptide chains. For instance, a dipeptide analog linked with a phosphonamide bond can be produced by reacting C-protected amino acid with N-protected aminophosphonomonochloridate. This process signifies the versatility of aminophosphonic acids in peptide synthesis, as they possess reactivity similar to amino acids and can couple with N-protected amino acids via specific chemical agents such as dicyclohexylcarbodiimide (Yamauchi, Kinoshita, & Imoto, 1972).
Photodegradation and Environmental Impact
Phosphonates, including aminodecylphosphonic acid derivatives, are known for their robustness against degradation, which is a crucial aspect in environmental chemistry. They are often used as chelating agents and are known to undergo UV light conversion. This characteristic is particularly relevant in environmental studies where the fate of phosphonates and their degradation products, such as aminomethylphosphonic acid (AMPA), is a subject of interest. The degradation process is influenced significantly by factors like the presence of iron and pH levels (Lesueur, Pfeffer, & Fuerhacker, 2005).
Medicinal Chemistry and Enzyme Inhibition
Aminophosphonic acids, including this compound, have been extensively explored in medicinal chemistry. Their ability to act as enzyme inhibitors is particularly notable. They are often considered analogs of amino acids, where the carboxylic group is replaced by a phosphonic acid or related group. This substitution results in a distinct N C P scaffold that is capable of influencing physiological and pathological processes, ranging from agrochemistry to medicine. Some of these compounds have been commercialized due to their broad biological relevance. The tetrahedral geometry of the phosphorus moiety in these compounds makes them resemble the high-energy transition state of ester and amide bond hydrolyses, which is a key aspect in their function as enzyme inhibitors (Mucha, Kafarski, & Berlicki, 2011).
Synthesis and Biological Applications
The synthesis and biological applications of aminophosphonic acids are areas of significant interest. These compounds are seen as bio-isosteric phosphorus analogues of amino acids. Their resistance to enzymatic hydrolysis in biological environments makes them extremely useful in various applications, including metabolic regulation and development of potential drugs for several metabolic disorders. The pursuit of efficient and stereoselective synthesis methods for these compounds has been a major focus, given their potential in biological applications (Orsini, Sello, & Sisti, 2010).
properties
IUPAC Name |
10-aminodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCXYNMSRUFZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCP(=O)(O)O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302255 | |
| Record name | P-(10-Aminodecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859458-82-5 | |
| Record name | P-(10-Aminodecyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859458-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | P-(10-Aminodecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)

![{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol](/img/structure/B1523952.png)



![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)
![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)


![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)
![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)
![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)